1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s electrical activity .
Biochemical Pathways
The activation of GIRK channels by the compound affects various biochemical pathways. These channels play a crucial role in regulating the electrical activity of neurons and heart cells, influencing processes such as heart rate and neuronal excitability .
Pharmacokinetics
The compound has been identified to have improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound can lead to hyperpolarization of the cell membrane, reducing cell excitability. This can have various effects depending on the cell type, such as slowing the heart rate or reducing neuronal firing .
Biochemical Analysis
Biochemical Properties
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide plays a significant role in biochemical reactions as a GIRK channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
This compound influences cell function by modulating GIRK channels, which are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of This compound involves its binding interactions with GIRK channels, leading to their activation . This results in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models . Studies on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are currently being studied . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of This compound and any effects on its activity or function are currently being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-18-8-10-21(11-9-18)24-16-23(27(32)28-14-12-20-6-4-3-5-7-20)25-19(2)30-31(26(25)29-24)22-13-15-35(33,34)17-22/h3-11,16,22H,12-15,17H2,1-2H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZZAFOQGPNJDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.